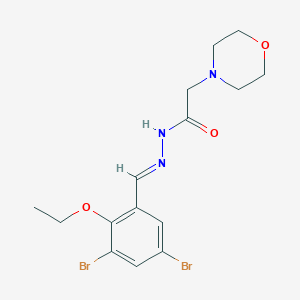
N'-(3,5-dibromo-2-ethoxybenzylidene)-2-(4-morpholinyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(3,5-dibromo-2-ethoxybenzylidene)-2-(4-morpholinyl)acetohydrazide, also known as DEBMH, is a hydrazone compound that has gained attention in recent years due to its potential therapeutic applications. DEBMH has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
N'-(3,5-dibromo-2-ethoxybenzylidene)-2-(4-morpholinyl)acetohydrazide's mechanism of action is not fully understood, but studies suggest that it works by inducing apoptosis, or programmed cell death, in cancer cells. N'-(3,5-dibromo-2-ethoxybenzylidene)-2-(4-morpholinyl)acetohydrazide has been shown to increase the expression of pro-apoptotic proteins and decrease the expression of anti-apoptotic proteins in cancer cells. Additionally, N'-(3,5-dibromo-2-ethoxybenzylidene)-2-(4-morpholinyl)acetohydrazide has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
N'-(3,5-dibromo-2-ethoxybenzylidene)-2-(4-morpholinyl)acetohydrazide has been shown to have various biochemical and physiological effects. Studies have shown that N'-(3,5-dibromo-2-ethoxybenzylidene)-2-(4-morpholinyl)acetohydrazide inhibits the activity of enzymes involved in cancer cell proliferation and inflammation, such as COX-2 and MMP-9. Additionally, N'-(3,5-dibromo-2-ethoxybenzylidene)-2-(4-morpholinyl)acetohydrazide has been shown to induce cell cycle arrest and inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients. In animal models, N'-(3,5-dibromo-2-ethoxybenzylidene)-2-(4-morpholinyl)acetohydrazide has been shown to reduce tumor growth and improve survival rates.
Advantages and Limitations for Lab Experiments
N'-(3,5-dibromo-2-ethoxybenzylidene)-2-(4-morpholinyl)acetohydrazide has several advantages for lab experiments, including its high solubility in water and its ability to inhibit cancer cell growth at low concentrations. However, N'-(3,5-dibromo-2-ethoxybenzylidene)-2-(4-morpholinyl)acetohydrazide has limitations, such as its instability in solution and its potential toxicity to normal cells. Further studies are needed to determine the optimal concentration and exposure time for N'-(3,5-dibromo-2-ethoxybenzylidene)-2-(4-morpholinyl)acetohydrazide in lab experiments.
Future Directions
For N'-(3,5-dibromo-2-ethoxybenzylidene)-2-(4-morpholinyl)acetohydrazide research include optimizing its synthesis method, determining its pharmacokinetics and pharmacodynamics, and testing its efficacy in animal models of cancer and inflammation. Additionally, studies are needed to determine the potential toxicity and side effects of N'-(3,5-dibromo-2-ethoxybenzylidene)-2-(4-morpholinyl)acetohydrazide in humans. If N'-(3,5-dibromo-2-ethoxybenzylidene)-2-(4-morpholinyl)acetohydrazide proves to be a safe and effective therapeutic agent, it could have significant implications for the treatment of cancer and inflammatory diseases.
Synthesis Methods
N'-(3,5-dibromo-2-ethoxybenzylidene)-2-(4-morpholinyl)acetohydrazide can be synthesized using various methods, including the condensation reaction of 3,5-dibromo-2-ethoxybenzaldehyde and 2-(4-morpholinyl)acetohydrazide in the presence of a catalyst. Another method involves the reaction of 2-(4-morpholinyl)acetohydrazide with 3,5-dibromo-2-hydroxybenzaldehyde in the presence of a base. Both methods result in the formation of N'-(3,5-dibromo-2-ethoxybenzylidene)-2-(4-morpholinyl)acetohydrazide as a yellow solid, which can be purified using recrystallization.
Scientific Research Applications
N'-(3,5-dibromo-2-ethoxybenzylidene)-2-(4-morpholinyl)acetohydrazide has been studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-bacterial properties. Studies have shown that N'-(3,5-dibromo-2-ethoxybenzylidene)-2-(4-morpholinyl)acetohydrazide inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N'-(3,5-dibromo-2-ethoxybenzylidene)-2-(4-morpholinyl)acetohydrazide has also been shown to reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis. Additionally, N'-(3,5-dibromo-2-ethoxybenzylidene)-2-(4-morpholinyl)acetohydrazide exhibits antibacterial activity against gram-positive bacteria.
properties
Product Name |
N'-(3,5-dibromo-2-ethoxybenzylidene)-2-(4-morpholinyl)acetohydrazide |
|---|---|
Molecular Formula |
C15H19Br2N3O3 |
Molecular Weight |
449.14 g/mol |
IUPAC Name |
N-[(E)-(3,5-dibromo-2-ethoxyphenyl)methylideneamino]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C15H19Br2N3O3/c1-2-23-15-11(7-12(16)8-13(15)17)9-18-19-14(21)10-20-3-5-22-6-4-20/h7-9H,2-6,10H2,1H3,(H,19,21)/b18-9+ |
InChI Key |
HSWAJOLBEZPRFU-GIJQJNRQSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Br)Br)/C=N/NC(=O)CN2CCOCC2 |
SMILES |
CCOC1=C(C=C(C=C1C=NNC(=O)CN2CCOCC2)Br)Br |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)Br)C=NNC(=O)CN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-3-(4-fluorobenzyl)-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302157.png)
![(5Z)-3-(4-fluorobenzyl)-5-{2-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302159.png)

![5-{[5-(2,4-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302162.png)
![5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302163.png)
![5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302164.png)
![(4-bromo-2-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B302166.png)

![5-[4-(Allyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302170.png)

![5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302172.png)
![(5Z)-3-(4-fluorobenzyl)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302173.png)
![3-(4-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302175.png)
![5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302179.png)